1-Morpholino-3-phenylurea is a chemical compound that belongs to the class of substituted ureas. It features a morpholine ring and a phenyl group attached to a urea moiety, which imparts unique chemical and biological properties. This compound has garnered attention in various scientific fields, particularly in medicinal chemistry and organic synthesis.
The compound can be sourced from various chemical suppliers and is often synthesized in laboratory settings for research purposes. Its molecular formula is with a molecular weight of approximately 273.33 g/mol, making it a relatively moderate-sized organic molecule.
1-Morpholino-3-phenylurea is classified as an organic compound, specifically a substituted urea. It is characterized by the presence of both a morpholine ring and a phenyl group, which are known to influence its reactivity and biological activity.
The synthesis of 1-Morpholino-3-phenylurea generally involves multi-step reaction processes. One common method includes the reaction of 4-morpholinobut-2-yne with phenyl isocyanate under controlled conditions. The reaction typically requires dichloromethane as a solvent and is conducted at room temperature. The resulting product can be purified through recrystallization or column chromatography.
The molecular structure of 1-Morpholino-3-phenylurea can be represented using the canonical SMILES notation: C1COCCN1CC#CCNC(=O)NC2=CC=CC=C2
. This notation indicates the arrangement of atoms within the molecule, highlighting the morpholine ring and the phenyl group attached to the urea.
C1COCCN1CC#CCNC(=O)NC2=CC=CC=C2
1-Morpholino-3-phenylurea can undergo various chemical reactions, including:
These reactions are significant in modifying the compound's properties for specific applications in research and industry.
The mechanism of action of 1-Morpholino-3-phenylurea is primarily related to its interaction with biological targets. In particular, compounds similar to this structure have been studied for their potential as inhibitors in various signaling pathways, including the PI3K/Akt/mTOR cascade. This pathway is crucial in regulating cell growth and survival, making it a target for cancer therapy .
The interaction typically involves binding to specific enzymes or receptors, leading to inhibition of downstream signaling processes that promote cell proliferation. The presence of both morpholine and urea functionalities enhances its binding affinity and selectivity towards these targets.
1-Morpholino-3-phenylurea exhibits typical characteristics associated with organic compounds:
The compound possesses functional groups that allow it to participate in various chemical reactions:
1-Morpholino-3-phenylurea has several scientific uses:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2